molecular formula C17H21N3O4 B7351164 N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Cat. No. B7351164
M. Wt: 331.4 g/mol
InChI Key: ZCWUPCPEWIFSET-HUUCEWRRSA-N
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as MOQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOQA is a member of the oxathiazinone family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and has also been shown to inhibit the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective option for researchers. This compound is also stable under a wide range of conditions, making it easy to store and transport. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability and purity.

Future Directions

There are several future directions for research on N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the development of new antibiotics and antiviral drugs based on this compound's antibacterial, antifungal, and antiviral properties. Another area of interest is the development of new anticancer drugs based on this compound's ability to inhibit cancer cell growth. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of medicine.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves the reaction of 2-methyl-4-oxoquinazoline-3-carboxylic acid with (3R,4R)-3,4-dihydroxytetrahydrofuran in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-11-18-13-6-4-3-5-12(13)17(22)20(11)9-16(21)19-14-10-24-8-7-15(14)23-2/h3-6,14-15H,7-10H2,1-2H3,(H,19,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWUPCPEWIFSET-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3COCCC3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N[C@@H]3COCC[C@H]3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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